3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside
Overview
Description
TD-139 is a galectin-3 inhibitor potentially for the treatment of idiopathic pulmonary fibrosis (IPF)
Scientific Research Applications
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Scientific Field: Oncology
- Application : The compound 3’-deoxy-3’-[^18F]fluorothymidine ([^18F]FLT) has been used as a marker for imaging tumor proliferation by positron emission tomography (PET) .
- Method of Application : The uptake of [^18F]FLT is regulated by cytosolic S-phase-specific thymidine kinase 1 (TK1). It is used to monitor the response of tumors to antiproliferative treatment in vivo .
- Results : The decrease in tumor [^18F]FLT uptake correlated with the PCNA-labeling index and tumor volume changes after 5-FU treatment .
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Scientific Field: Diabetes Research
- Application : 3-Deoxyglucosone (3DG) is a sugar that is notable because it is a marker for diabetes .
- Method of Application : 3DG reacts with protein to form advanced glycation end-products (AGEs), which contribute to diseases such as the vascular complications of diabetes, atherosclerosis, hypertension, Alzheimer’s disease, inflammation, and aging .
- Results : The presence of 3DG and AGEs in the body can indicate the presence and severity of diabetes and its complications .
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Scientific Field: Neurology
- Application : The compound 3’-deoxy-3’-[^18F]fluorothymidine ([^18F]FLT) has been used in neurology for the diagnosis and staging of brain tumors .
- Method of Application : [^18F]FLT-PET imaging is used to visualize the tumor and assess its proliferation rate. This is done by monitoring the uptake of [^18F]FLT, which is regulated by the enzyme thymidine kinase 1 (TK1) .
- Results : [^18F]FLT-PET imaging has been found to be effective in diagnosing and staging brain tumors, with higher specificity than the commonly used [^18F]FDG .
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Scientific Field: Cardiology
- Application : 3-Deoxyglucosone (3DG), a sugar similar to the one you mentioned, has been used as a marker for vascular complications of diabetes .
- Method of Application : 3DG reacts with proteins to form advanced glycation end-products (AGEs), which contribute to diseases such as atherosclerosis .
- Results : The presence of 3DG and AGEs in the body can indicate the presence and severity of vascular complications related to diabetes .
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Scientific Field: Radiology
- Application : The compound 3’-deoxy-3’-[^18F]fluorothymidine ([^18F]FLT) has been used as a new marker for monitoring tumor response to antiproliferative therapy in vivo with Positron Emission Tomography .
- Method of Application : The uptake of [^18F]FLT is regulated by cytosolic S-phase-specific thymidine kinase 1 (TK1). It is used to monitor the response of tumors to antiproliferative treatment in vivo .
- Results : The decrease in tumor [^18F]FLT uptake correlated with the PCNA-labeling index and tumor volume changes after 5-FU treatment .
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Scientific Field: Aging Research
- Application : 3-Deoxyglucosone (3DG), a sugar similar to the one you mentioned, has been used as a marker for aging .
- Method of Application : 3DG reacts with proteins to form advanced glycation end-products (AGEs), which contribute to diseases such as aging .
- Results : The presence of 3DG and AGEs in the body can indicate the presence and severity of aging-related complications .
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-2-[(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N6O8S/c29-15-5-1-3-13(7-15)17-9-35(33-31-17)21-23(39)19(11-37)43-27(25(21)41)45-28-26(42)22(24(40)20(12-38)44-28)36-10-18(32-34-36)14-4-2-6-16(30)8-14/h1-10,19-28,37-42H,11-12H2/t19-,20-,21+,22+,23+,24+,25-,26-,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIDGBAHDZEYMT-MQFIMZJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4C(C(C(C(O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)S[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F2N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside | |
CAS RN |
1450824-22-2 | |
Record name | Olitigaltin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450824222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TD-139 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12895 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLITIGALTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Y0GUO72B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.